molecular formula C8H14O B14158330 Oct-5-EN-2-one CAS No. 36359-70-3

Oct-5-EN-2-one

Cat. No.: B14158330
CAS No.: 36359-70-3
M. Wt: 126.20 g/mol
InChI Key: NBFKNCBRFJKDDR-UHFFFAOYSA-N
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Description

Oct-5-en-2-one is an organic compound with the molecular formula C8H14O. It is a ketone with a double bond located at the fifth carbon atom in the eight-carbon chain. This compound is known for its distinct odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oct-5-en-2-one can be synthesized through several methods. One common method involves the oxidation of oct-5-en-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). Another method includes the aldol condensation of butanal followed by dehydration to form the desired ketone.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic dehydrogenation of oct-5-en-2-ol. This process involves passing the alcohol over a catalyst such as copper or zinc at elevated temperatures to achieve the desired ketone.

Chemical Reactions Analysis

Types of Reactions

Oct-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form oct-5-en-2-ol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC and KMnO4.

    Reduction: Common reducing agents include NaBH4 and LiAlH4.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Oct-5-en-2-ol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

Oct-5-en-2-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of oct-5-en-2-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with nucleophiles, facilitating various chemical reactions. Its double bond also allows it to participate in addition reactions, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Octen-2-one: Similar in structure but with different positional isomerism.

    Bicyclo[2.2.2]oct-5-en-2-one: A bicyclic compound with a similar functional group but different structural framework.

Uniqueness

This compound is unique due to its linear structure and the presence of both a ketone and an alkene functional group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

36359-70-3

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

oct-5-en-2-one

InChI

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h4-5H,3,6-7H2,1-2H3

InChI Key

NBFKNCBRFJKDDR-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC(=O)C

Origin of Product

United States

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